molecular formula C24H19FN2O3 B610798 Setipiprant CAS No. 866460-33-5

Setipiprant

Cat. No.: B610798
CAS No.: 866460-33-5
M. Wt: 402.4 g/mol
InChI Key: IHAXLPDVOWLUOS-UHFFFAOYSA-N
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Description

Setipiprant (ACT-129968) is an orally active, selective antagonist of the prostaglandin D2 (PGD2) receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) . It was initially developed for allergic conditions such as asthma and seasonal allergic rhinitis (AR) due to its ability to inhibit CRTH2-mediated eosinophil and basophil activation, as well as Th2 cytokine release (IL-4, IL-5, IL-13) . However, while Phase 2 trials suggested dose-dependent efficacy in AR, Phase 3 trials failed to confirm clinical benefits, leading to discontinuation of its development for AR . This compound was later repurposed for androgenetic alopecia (AGA) but also failed to show efficacy in Phase 2a trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Setipiprant is synthesized through a multi-step process involving the formation of a naphthalenecarboxamide derivative. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Setipiprant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Applications in Allergic Conditions

1.1 Allergic Rhinitis

Setipiprant has been studied extensively for its efficacy in treating allergic rhinitis. In a Phase 2 trial, this compound was administered at doses ranging from 100 mg to 1000 mg twice daily to assess its impact on nasal symptoms during pollen seasons. The results indicated a statistically significant improvement in daytime nasal symptom scores compared to placebo in the Phase 2 trial, although similar improvements were not observed in the subsequent Phase 3 trial .

Table 1: Summary of Clinical Trials for Allergic Rhinitis

Trial PhaseNumber of ParticipantsDose (mg)Primary EndpointResult
Phase 2579100-1000Daytime Nasal Symptom ScoresSignificant improvement vs placebo
Phase 36301000Daytime Nasal Symptom ScoresNo significant effect vs placebo

1.2 Asthma

In addition to allergic rhinitis, this compound has been explored for its potential to manage asthma symptoms. A multicenter, double-blind, placebo-controlled study demonstrated that this compound was well tolerated and offered protection against allergen-induced airway hyper-responsiveness .

Applications in Hair Loss Treatment

2.1 Androgenetic Alopecia

This compound has also been investigated as a treatment for androgenetic alopecia in males. A randomized controlled trial involving 169 participants assessed the safety and efficacy of this compound compared to placebo and finasteride. The study aimed to measure changes in hair count and self-assessment scores over a period of 24 weeks. Despite being well tolerated, this compound did not show significant improvements in hair growth compared to placebo .

Table 2: Efficacy Results for Androgenetic Alopecia

Treatment GroupNumber of ParticipantsCompleted Study (%)Hair Count Change (Mean)Efficacy vs Placebo
Placebo7464.9-Baseline
This compound8368.7Not significantNo improvement
Finasteride1266.7Greater than placeboYes

Mechanism of Action

Setipiprant exerts its effects by binding to the DP2 receptor with high affinity, thereby blocking the action of prostaglandin D2 (PGD2) on these receptors. The DP2 receptor is a G-protein-coupled receptor expressed on certain inflammatory cells, such as eosinophils, basophils, and certain lymphocytes. By antagonizing the DP2 receptor, this compound prevents the activation of type 2 helper T cells, eosinophils, and basophils, which are implicated in producing the inflammatory response characteristic of allergic conditions .

Comparison with Similar Compounds

Pharmacological Comparison with Similar CRTH2 Antagonists

CRTH2 antagonists target the PGD2/CRTH2 pathway, a key driver of allergic inflammation. Below is a comparison of Setipiprant with other notable CRTH2 antagonists:

Table 1: Pharmacological Properties of CRTH2 Antagonists

Compound CRTH2 IC50 (nM) Selectivity (vs. DP1) Key Features Clinical Status (Indication)
This compound 6 >200-fold Oral bioavailability (44% in rats), twice-daily dosing; failed Phase 3 AR Discontinued (AR, AGA)
ACT-453859 <1 >1000-fold Improved potency and PK; once-daily dosing; safety concerns led to ACT-774312 Phase 1 (Respiratory diseases)
OC000459 13 High Effective in AR; similar MoA to this compound; supported preclinical efficacy Phase 2 (Asthma, AR)
Fevipiprant 25 Moderate Reduced sputum eosinophils in asthma; no clinically significant outcomes Phase 3 (Asthma)
BI-671800 4.5 High Improved FEV1 in asthma; limited efficacy in AR Phase 2 (Asthma, AR)

Pharmacokinetic and Formulation Differences

  • This compound : Exhibits dose-proportional pharmacokinetics but lower plasma concentrations in Phase 3 (1788 ng/mL) compared to Phase 2 (2276 ng/mL) due to tablet vs. capsule formulation differences . Primarily excreted unchanged in feces (50% of dose), with metabolites M7 and M9 contributing 20% and 9.3%, respectively .
  • ACT-453859 : Achieved sustained CRTH2 blockade for 24 hours with once-daily dosing, outperforming this compound’s twice-daily regimen . However, safety concerns necessitated structural optimization to ACT-774312 .
  • Fevipiprant : Demonstrated longer half-life and better target engagement in asthma but failed to meet minimal clinically important differences in Phase 3 .

Clinical Efficacy and Trial Outcomes

Allergic Rhinitis (AR)

  • placebo. Placebo effects and formulation issues may explain discrepancies .
  • OC000459 : Demonstrated symptom relief in AR trials, supporting CRTH2 antagonism as a viable mechanism .

Asthma

  • This compound : Reduced late-phase allergen-induced asthma response by 25.6% but lacked impact on early-phase reactions .
  • Fevipiprant: Significantly reduced sputum eosinophils in moderate-to-severe asthma but lacked clinical relevance .

Androgenetic Alopecia (AGA)

  • placebo, despite preclinical promise .

Biological Activity

Setipiprant is a selective antagonist of the prostaglandin D2 receptor (DP1), primarily investigated for its potential therapeutic applications in allergic conditions, androgenetic alopecia, and other inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound's primary mechanism involves the inhibition of the DP1 receptor, which is implicated in various inflammatory processes. Additionally, recent studies have uncovered its role as an aldose reductase inhibitor , suggesting a multifaceted approach to its anti-inflammatory effects:

  • Aldose Reductase Inhibition : this compound has been shown to inhibit aldose reductase activity effectively. In vitro studies demonstrated that this compound inhibited both rat and human recombinant aldose reductase with IC50 values of 141 nM for rat and approximately four times higher for human enzymes. This inhibition is significant in reducing harmful lipid peroxidation products, which are relevant in inflammatory pathways .
  • Molecular Interactions : Molecular docking studies indicate that this compound forms multiple hydrogen bonds and hydrophobic interactions with key residues in the aldose reductase binding site, enhancing its inhibitory efficacy .

Efficacy in Clinical Trials

This compound has undergone several clinical trials to evaluate its efficacy in treating allergic rhinitis and androgenetic alopecia. The following sections summarize key findings from these trials.

Allergic Rhinitis

Two pivotal clinical trials assessed the efficacy of this compound in patients with seasonal allergic rhinitis:

  • Phase 2 Trial :
    • Participants : 579 adults aged 18-70.
    • Doses : this compound was administered at doses ranging from 100 mg to 1000 mg twice daily.
    • Results : A statistically significant improvement in daytime nasal symptom scores (DNSS) was observed with the 1000 mg dose compared to placebo (−0.15; p = 0.030). However, this effect was not replicated in the subsequent Phase 3 trial .
  • Phase 3 Trial :
    • Participants : 630 adolescents and adults aged 12-76.
    • Dose : this compound at 1000 mg twice daily.
    • Results : No significant improvement was noted over placebo for DNSS, indicating variability in response across trials .

Androgenetic Alopecia

This compound was also evaluated for its potential to promote hair growth in males with androgenetic alopecia:

  • Study Design : A double-blind, multicenter trial involving 169 males aged 18-49.
  • Results : The treatment did not demonstrate significant improvements in hair growth compared to placebo across primary endpoints such as target area hair count (TAHC) and blinded self-assessment . Adverse events were mild or moderate, with no serious treatment-related complications reported .

Summary of Findings

The following table summarizes the key findings from clinical trials on this compound's efficacy:

Study TypeConditionDose (mg)Primary EndpointResult
Phase 2 TrialAllergic Rhinitis1000 b.i.d.DNSSSignificant improvement
Phase 3 TrialAllergic Rhinitis1000 b.i.d.DNSSNo significant effect
Phase 2 TrialAndrogenetic Alopecia2000 (1000 b.i.d.)TAHCNo significant effect

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Setipiprant as a CRTh2 antagonist, and how does this inform preclinical experimental design?

this compound selectively antagonizes the prostaglandin D2 (PGD2) receptor CRTh2, inhibiting eosinophil and basophil activation and reducing Th2 cytokine release (e.g., IL-4, IL-5, IL-13) . Preclinical studies should focus on in vitro binding assays (e.g., CRTh2 receptor affinity) and in vivo models of allergic inflammation (e.g., allergen-induced airway hyper-responsiveness in rodents). Key metrics include IC50 values, dose-response curves, and cytokine profiling. Experimental designs must include appropriate controls (e.g., vehicle and active comparators like cetirizine) and standardized allergen challenges .

Q. What are the primary metabolic pathways of this compound in humans, and how should researchers analyze its pharmacokinetic (PK) data?

this compound undergoes extensive hepatic metabolism, primarily via epoxidation of the naphthyl ring, hydroxylation, and subsequent methylation/glucuronidation. Unchanged this compound accounts for 53.8% of the administered dose in feces and 3.8% in urine . Researchers should use radio-labeled (14C) studies to track metabolites, quantify excretion (feces vs. urine), and employ liquid chromatography-mass spectrometry (LC-MS) for plasma metabolite profiling. Key parameters include Cmax, AUC0–t, and t1/2, with attention to intersubject variability in PK profiles .

Q. How should clinical trials for this compound be structured to evaluate efficacy in allergic rhinitis?

Phase 2/3 trials should adopt randomized, double-blind, placebo- and active-referenced designs. For seasonal allergic rhinitis, enrollment criteria must include confirmed sensitivity to allergens (e.g., Mountain Cedar pollen ≥50 grains/m³ for ≥3 days) . Primary endpoints often focus on symptom scores (e.g., Total Nasal Symptom Score), while secondary endpoints may include cytokine levels or eosinophil counts. Dosing regimens (e.g., 1000 mg b.i.d.) should be validated against safety profiles from prior studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s excretion data between fecal and urinary pathways?

While 50% of unchanged this compound is recovered in feces, metabolites like M7 (15.3% in feces, 4.8% in urine) suggest enterohepatic recirculation or incomplete intestinal absorption . To clarify, researchers should:

  • Conduct bile duct-cannulated animal studies to track enterohepatic recycling.
  • Compare metabolite stability in acidic (gastric) vs. alkaline (intestinal) conditions.
  • Use stable isotope tracers to differentiate first-pass vs. systemic metabolism .

Q. What methodological considerations are critical for optimizing this compound’s clinical trial design in androgenetic alopecia (AGA)?

Trials should prioritize:

  • Population : Males aged 18–50 with Hamilton-Norwood III-V AGA, confirmed via trichoscopy/biopsy.
  • Intervention : Topical vs. oral this compound, with dosing informed by CRTh2 receptor saturation data .
  • Outcomes : Anagen/telogen ratio changes (histopathology) and PGD2 levels in scalp biopsies.
  • Controls : Placebo and finasteride/dutasteride as active comparators. Statistical power must account for dropout rates observed in prior allergy trials (~10–15%) .

Q. What advanced analytical methods are recommended for characterizing this compound’s oxidative metabolites?

  • Structural Elucidation : High-resolution LC-MS/MS with collision-induced dissociation (CID) to differentiate isomers (e.g., M7 vs. M9) .
  • Quantification : Isotope dilution assays using deuterated internal standards.
  • In Silico Prediction : Tools like Meteor (Lhasa Limited) to simulate Phase I/II metabolism and prioritize synthetic standards for confirmation .

Q. How can researchers integrate this compound’s anti-inflammatory effects into broader therapeutic frameworks (e.g., combination therapies)?

  • Synergy Studies : Evaluate this compound with JAK inhibitors (e.g., tofacitinib) in Th2-driven pathologies like asthma or atopic dermatitis.
  • Biomarker-Driven Cohorts : Stratify patients by baseline PGD2 levels or CRTh2 expression (flow cytometry of eosinophils) to identify responders .
  • Systems Pharmacology : Develop PK/PD models linking receptor occupancy (CRTh2) to cytokine reduction, validated via Bayesian meta-analysis of Phase 2/3 data .

Q. Data Contradiction Analysis

  • PK Discrepancies : Plasma t1/2 of this compound (12.5 h) vs. 14C-radioactivity (24.2 h) suggests metabolite accumulation . Researchers must differentiate parent drug vs. metabolite contributions using cold vs. radioactive methods.
  • Clinical Efficacy : Phase 3 trials for allergic rhinitis failed to demonstrate superiority over cetirizine despite robust Phase 2 results . Potential confounders include pollen variability or insufficient dosing duration. Reanalysis of subpopulations (e.g., high eosinophils) may identify niche responders.

Q. Tables for Key Metabolic and PK Data

ParameterValueSource
Fecal Excretion (Parent) 50.0% of dose
Urinary Excretion (Parent) 3.8% of dose
Main Metabolites M7 (20.0%), M9 (9.3%)
Plasma t1/2 (Parent) 12.5 h
Cmax (1000 mg b.i.d.) 1,250 ng/mL

Properties

IUPAC Name

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAXLPDVOWLUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235739
Record name Setipiprant
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Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

866460-33-5
Record name Setipiprant
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